molecular formula C14H11FN4 B2893474 3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile CAS No. 338773-88-9

3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile

Cat. No. B2893474
CAS RN: 338773-88-9
M. Wt: 254.268
InChI Key: NYWIQLLOFIHMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile” is a type of benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been synthesized and screened for their various biological activities .


Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . D-Glucose can be used as an efficient C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy . This method offers broad functional group tolerance .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “this compound”, is similar to the natural heterocycles purines and pyrimidines . This similarity allows these compounds to interact easily with the biopolymers of the living system .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For example, they can react with dimethyl acetylenedicarboxylate to give 3-methoxy-4-oxo-4H-1-thia-4a,9-diaza-fluorene-2-carboxylic acid methyl ester .

Scientific Research Applications

Synthesis and Characterization

Benzimidazole derivatives, including the focal compound, are synthesized through various methods, often involving reactions with dimethylamino-substituted compounds or similar structures. These syntheses are crucial for developing novel compounds with potential applications in different scientific fields, including materials science and molecular biology. Notable methods include the reaction of dimethylamino-trimethinium salts with aminobenzimidazole, leading to new benzimidazole derivatives with unique spectral behaviors (Mehranpour & Zahiri, 2014).

Fluorescent Properties and Sensing Applications

Some derivatives exhibit fluorescence, making them suitable for applications as fluorescent markers or sensors. For instance, oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives have been studied for their fluorescent properties, potentially serving as fluorescent whitening agents for textiles (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial and Antitumor Activities

Several benzimidazole derivatives have shown moderate effects against bacterial and fungal species, indicating their potential as antimicrobial agents. Additionally, some compounds have been evaluated for antitumor activities, suggesting their possible use in cancer research and therapy (Abdel‐Aziz et al., 2008; Sarhan et al., 2010).

Novel Ring Systems and Molecular Docking

Research has led to the first synthesis of novel pentaheterocyclic ring systems, such as 1,2,4-triazolo[2",3":6',1']pyrimido[4',5':2,3]pyrido[1,2-a]benzimidazole, showcasing the structural versatility and potential for further functional exploration of benzimidazole derivatives (Elwan, 2004). Molecular docking studies on newly synthesized compounds also provide insights into their potential interactions with biological targets, further expanding their applicability in drug design and discovery (Flefel et al., 2018).

Future Directions

The future directions for the study of “3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, more research could be done to optimize their synthesis and improve their physical and chemical properties .

properties

IUPAC Name

3-(dimethylamino)-6-fluoropyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4/c1-18(2)11-6-7-19-12-5-3-4-10(15)13(12)17-14(19)9(11)8-16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWIQLLOFIHMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=NC3=C(N2C=C1)C=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.